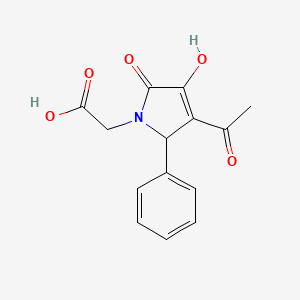

(3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)acetic acid

Beschreibung

IUPAC Nomenclature and Systematic Identification

The compound’s systematic IUPAC name is 2-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)acetic acid . This nomenclature reflects its structural features:

- A pyrrolidine-derived core (2,5-dihydro-1H-pyrrol) substituted at positions 3 (acetyl), 4 (hydroxy), and 5 (oxo).

- A phenyl group at position 2 and an acetic acid moiety linked to the nitrogen at position 1.

The CAS registry number is 220128-11-0 , and its molecular formula is C₁₄H₁₃NO₅ , with a molecular weight of 275.26 g/mol . Key identifiers include the SMILES string OC(=O)CN1C(C2=CC=CC=C2)C(C(C)=O)=C(O)C1=O and InChIKey MGJBYEARFYIWTC-UHFFFAOYSA-N .

Molecular Geometry and Conformational Analysis

The molecule exhibits planar geometry in the pyrrolidine ring due to conjugation between the carbonyl (C=O) and hydroxyl (O–H) groups. Density Functional Theory (DFT) studies on related 2-acylpyrroles reveal two stable conformers: syn and anti , differentiated by the orientation of the acetyl group relative to the pyrrole nitrogen.

- Syn-conformer : The acetyl group aligns with the N–H bond, stabilizing the structure via intramolecular hydrogen bonding between the hydroxyl and carbonyl oxygen.

- Anti-conformer : The acetyl group opposes the N–H bond, leading to reduced stability (energy difference: ~1.15 kcal/mol).

The phenyl group at position 2 introduces steric hindrance, further favoring the syn configuration. Rotational barriers for the acetyl group are ~9.36 kcal/mol, as calculated for analogous systems.

Crystallographic Data and Hydrogen Bonding Networks

While experimental crystallographic data for this specific compound are limited, structural analogs suggest centrosymmetric dimer formation via intermolecular hydrogen bonds. For example:

- The hydroxyl group (O–H) donates a hydrogen bond to the oxo group (C=O) of a neighboring molecule.

- The carboxylic acid moiety participates in O–H···O interactions , forming extended chains.

A hypothetical unit cell (derived from similar pyrrole acetic acids) would likely exhibit monoclinic symmetry with space group P2₁/c and Z = 4, based on trends in related structures.

Comparative Analysis with Related Pyrrole Acetic Acid Derivatives

The compound’s properties differ significantly from simpler pyrrole acetic acids due to its substituted core:

The acetyl and phenyl groups enhance electron-withdrawing effects , increasing the compound’s acidity compared to unsubstituted derivatives. Additionally, the hydroxy and oxo groups enable participation in redox reactions, a feature absent in simpler analogs like pyrrole-2-acetic acid.

Eigenschaften

IUPAC Name |

2-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2H-pyrrol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c1-8(16)11-12(9-5-3-2-4-6-9)15(7-10(17)18)14(20)13(11)19/h2-6,12,19H,7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJBYEARFYIWTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00386674 | |

| Record name | (3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220128-11-0 | |

| Record name | (3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization via Condensation of Pyrrole Precursors

A common approach involves the condensation of a suitable pyrrole precursor with acetic acid derivatives under acidic or basic conditions. For example, the reaction of a phenyl-substituted pyrrolidinone intermediate with bromoacetic acid or its esters can introduce the acetic acid moiety at the nitrogen atom.

- Procedure Example:

- Dissolve the pyrrolidinone intermediate in an appropriate solvent (e.g., dichloromethane or methanol).

- Add bromoacetic acid or methyl bromoacetate under stirring.

- Maintain the reaction at controlled temperature (0–25 °C) for several hours.

- Workup involves washing with saturated ammonium chloride and brine, drying over magnesium sulfate, filtration, and concentration under reduced pressure.

- Purification is achieved by flash column chromatography on silica gel using methanol/dichloromethane mixtures, followed by high-performance liquid chromatography (HPLC) if necessary.

This method yields the desired this compound or its methyl ester analogs with good purity and yield (typically 60–75%).

Oxidative Cyclization of 3-Cyanoketones

An alternative synthetic route involves the base-assisted oxidative cyclization of 3-cyanoketones, which are readily available and inexpensive precursors. This method efficiently constructs the 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one scaffold, which can be further functionalized to introduce the acetyl and phenyl groups.

- Key Steps:

- React 1,3-diaryl-substituted 3-cyanoketones with a base under oxidative conditions.

- The reaction proceeds via cyclization to form the pyrrolidinone ring with hydroxy and oxo substituents.

- Subsequent modifications introduce the acetyl group at the 3-position and phenyl at the 2-position.

This method provides good yields (up to 80%) and allows for structural diversity, which is valuable for drug discovery applications.

Multi-Step Synthesis from Hexanoic Acid Derivatives

For related compounds such as 6-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid, the synthesis involves:

- Condensation of a hexanoic acid derivative with a pyrrole precursor.

- Control of reaction parameters such as temperature and pH to optimize the cyclization and substitution steps.

- Purification by recrystallization and chromatographic techniques.

This approach is scalable for industrial production, employing continuous flow reactors and automated synthesis to enhance efficiency.

Summary Table of Preparation Methods

| Method | Key Reactants | Reaction Conditions | Yield (%) | Purification Techniques | Notes |

|---|---|---|---|---|---|

| Condensation with bromoacetic acid | Pyrrolidinone intermediate, bromoacetic acid | Room temperature, organic solvent | 60–75 | Flash chromatography, HPLC | Common lab-scale method, good purity |

| Oxidative cyclization of 3-cyanoketones | 1,3-diaryl-3-cyanoketones, base, oxidant | Base-assisted, oxidative conditions | Up to 80 | Filtration, recrystallization | Efficient for 5-hydroxy-pyrrolidinones |

| Multi-step synthesis from hexanoic acid derivatives | Hexanoic acid derivative, pyrrole precursor | Controlled pH and temperature | Variable | Recrystallization, chromatography | Suitable for scale-up and industrial use |

Research Findings and Analytical Data

-

- Reported melting points for related pyrrolidinone derivatives range from 99 to 115 °C, indicating purity and consistent crystalline forms.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce secondary alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the prominent applications of (3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)acetic acid lies in medicinal chemistry. The compound has been studied for its potential as an anti-inflammatory agent and as a precursor in the synthesis of various pharmaceuticals.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of derivatives of this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential for developing new anti-inflammatory drugs .

Biochemical Research

The compound is also utilized in biochemical research, particularly in proteomics. It serves as a biochemical tool to study protein interactions and functions due to its ability to modify specific amino acids within proteins.

Case Study: Protein Modification

Research conducted at a leading university highlighted how this compound can selectively modify cysteine residues in proteins, facilitating the study of redox biology .

Synthetic Chemistry

In synthetic chemistry, this compound acts as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to novel compounds with desirable properties.

Table 2: Synthetic Pathways Involving the Compound

| Reaction Type | Example Products | Reference |

|---|---|---|

| Alkylation | Pyrrole derivatives | |

| Acetylation | Modified phenolic compounds | |

| Hydrolysis | Pyrrole carboxylic acids |

Agricultural Chemistry

Emerging research suggests potential applications in agricultural chemistry, particularly as a natural pesticide or herbicide due to its bioactive properties.

Case Study: Pesticide Efficacy

A recent study evaluated the efficacy of (3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-ylic)acetic acid against common agricultural pests. Results indicated significant pest mortality rates when applied at specific concentrations .

Wirkmechanismus

The mechanism of action of (3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets. The acetyl and hydroxy groups can participate in hydrogen bonding and other interactions with proteins or enzymes, modulating their activity. The phenyl group may also contribute to hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogs

The most closely related analog is [3-Acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid (Registry Number: 309270-57-3), which substitutes the phenyl group with a 4-fluorophenyl moiety .

Structural and Physicochemical Differences

*LogP values estimated using fragment-based methods; fluorine’s electron-withdrawing nature increases lipophilicity slightly.

Key Observations:

- Fluorine Substitution : The 4-fluorophenyl analog’s fluorine atom enhances metabolic stability and may alter binding affinity in biological systems due to its electronegativity and size .

- Solubility: The target compound’s acetic acid group improves aqueous solubility compared to non-polar pyrrole derivatives, but the fluorinated analog’s higher LogP suggests reduced solubility in polar solvents.

Bioactivity and Research Findings

While direct bioactivity data for the target compound are sparse, structural insights and related studies provide hypotheses:

- Antimicrobial Potential: Pyrrole derivatives with electron-withdrawing groups (e.g., acetyl, fluorine) often disrupt microbial cell membranes or enzyme function .

- Anti-inflammatory Activity : The hydroxy and oxo groups may chelate metal ions involved in inflammatory pathways, a trait observed in similar dihydro-pyrrolones .

- Structural Flexibility : The acetic acid side chain could enable salt formation (e.g., sodium salts), enhancing bioavailability—a strategy used in fluorinated drug analogs .

Biologische Aktivität

(3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)acetic acid, with the CAS number 220128-11-0, is a compound of interest due to its potential biological activities. Its molecular formula is C14H13NO5, and it has been studied for various pharmacological effects, particularly in cancer research and anti-inflammatory applications.

| Property | Value |

|---|---|

| Molecular Formula | C14H13NO5 |

| Molecular Weight | 275.26 g/mol |

| CAS Number | 220128-11-0 |

Anticancer Properties

Recent studies have highlighted the potential of this compound as a chemotherapeutic agent. Research indicates that this compound can induce apoptosis in various cancer cell lines.

-

Mechanism of Action :

- The compound triggers apoptotic pathways by activating caspases and promoting cytochrome c release from mitochondria, leading to cell death in cancer cells such as LNCaP (prostate cancer) and HeLa (cervical cancer) cells .

- In ovarian cancer PA-1 cells, treatment with the compound resulted in significant apoptosis through caspase-dependent mechanisms .

-

Case Studies :

- A study demonstrated that treatment with 95 μM of the compound for 24 hours induced apoptosis in LNCaP cells, correlating with the downregulation of androgen receptors and prostate-specific antigens .

- Another investigation on HeLa cells revealed that the compound activated p53 and induced G1 phase cell cycle arrest, highlighting its potential as a therapeutic agent against cervical cancer .

Anti-inflammatory Effects

The compound also exhibits notable anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and signaling pathways.

- Mechanism of Action :

- Research Findings :

Q & A

Q. What synthetic methodologies are recommended for preparing (3-acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)acetic acid?

The compound can be synthesized via condensation reactions under acidic reflux conditions. A general procedure involves:

- Reagents : 3-formyl-indole derivatives (or analogous aldehydes), sodium acetate, and acetic acid as a solvent/catalyst .

- Conditions : Reflux at 100–120°C for 2.5–5 hours, depending on the reactivity of precursors .

- Purification : The crude product is filtered, washed with acetic acid, water, ethanol, and diethyl ether, followed by recrystallization from DMF/acetic acid mixtures to enhance purity .

Q. How can researchers characterize the structural integrity of this compound?

Key characterization techniques include:

- NMR Spectroscopy : To confirm the presence of the acetyl, hydroxyl, and phenyl groups via proton and carbon shifts.

- HPLC-MS : For assessing purity and molecular weight verification.

- X-ray Crystallography : If single crystals are obtained during recrystallization (e.g., from DMF/acetic acid), this method resolves stereochemical details .

Q. What solvent systems are optimal for handling this compound during experiments?

Based on synthetic protocols, the compound shows partial solubility in polar aprotic solvents (e.g., DMF) and acetic acid. For lab-scale work:

- Dissolution : Use DMF or acetic acid at elevated temperatures.

- Precipitation : Dilute with water or ethanol to recover the product .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly its enzyme inhibitory potential?

- In Vitro Assays : Test inhibition against target enzymes (e.g., dipeptidyl peptidase IV or oxidoreductases) using kinetic assays. Prepare enzyme solutions in ammonium acetate buffers (pH 6.5) and measure activity via spectrophotometric methods .

- Dose-Response Studies : Vary compound concentrations (1–100 µM) and calculate IC₅₀ values. Include controls (e.g., SB 202190, a known enzyme inhibitor) for benchmarking .

Q. What strategies are effective for structural modification to enhance bioactivity or solubility?

- Derivatization :

- Synthetic Routes : Adapt protocols from analogous pyrrolidine derivatives, using sodium acetate as a base and acetic acid as a reaction medium .

Q. How should researchers address contradictions in synthetic yields reported across studies?

Discrepancies may arise from:

- Reaction Time : Longer reflux durations (5 hours vs. 2.5 hours) can increase side products. Optimize via time-course studies .

- Catalyst Loading : Excess sodium acetate may alter reaction pathways. Titrate catalyst amounts (0.1–0.2 mol equivalents) and monitor yields .

- Purification : Recrystallization solvents (DMF vs. acetic acid) impact crystal purity and yield. Compare HPLC profiles post-purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.